molecular formula C15H10FN5S B5047058 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B5047058
M. Wt: 311.3 g/mol
InChI Key: RHDPEMDEEGISLK-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (CAS 1032226-33-7) is a high-purity chemical reagent featuring a benzothiazole core linked to a 1,2,3-triazole system. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The benzothiazole scaffold is a privileged structure in drug discovery, known for its potent and selective antitumor properties against various cancer cell lines . When hybridized with the 1,2,3-triazole pharmacophore—a stable linker capable of forming key hydrogen bonds and dipole interactions—the resulting compound presents a promising candidate for evaluating antiproliferative activity . Research on structurally analogous triazole-benzothiazole hybrids has demonstrated remarkable cytotoxicity and the ability to inhibit tumor cell proliferation, making this compound a valuable scaffold for the rational design of new oncotherapeutic candidates . This product is intended for research and development use by technically qualified persons. It is not for diagnostic or therapeutic use, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5S/c16-9-5-7-10(8-6-9)21-14(17)13(19-20-21)15-18-11-3-1-2-4-12(11)22-15/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPEMDEEGISLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the 1,2,3-triazole ring. The benzo[d]thiazole moiety can be introduced through nucleophilic substitution reactions, while the fluorophenyl group is often incorporated via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine showed promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains. For instance, derivatives with similar structures have demonstrated effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Effects

Triazole compounds are noted for their anti-inflammatory effects. Studies have suggested that this compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing therapeutic benefits in inflammatory diseases .

Agrochemical Applications

The unique structure of this compound allows it to be explored as a potential agrochemical agent. Research has indicated that triazole derivatives can serve as effective fungicides due to their ability to disrupt fungal cell membranes and inhibit fungal growth. This application is particularly relevant in the development of crop protection agents that target fungal pathogens in agriculture .

Coordination Chemistry

In material science, this compound has potential applications in coordination chemistry due to its ability to form stable complexes with metal ions. Such complexes can be utilized in catalysis and the development of new materials with tailored properties .

Sensor Development

The compound's electronic properties make it a candidate for use in sensor technologies. Its ability to interact with various analytes can be harnessed for the development of chemical sensors that detect specific ions or molecules in environmental monitoring applications .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the cytotoxic effects of various triazole derivatives on multiple cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values in the micromolar range against MCF-7 and A549 cells, indicating significant anticancer potential.

Cell LineIC50 (µM)Reference
MCF-715
A54920
HeLa18

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that several derivatives had minimum inhibitory concentrations (MIC) below 100 µg/mL.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparisons

Key Analogues and Substituent Effects :

Compound Name Substituents Core Structure Key Structural Differences
Target Compound 4-fluorophenyl, benzothiazol-2-yl 1,2,3-triazol-5-amine Reference structure
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-nitrophenyl Same core Nitro group introduces electron-withdrawing effects, potentially enhancing reactivity for further annulation.
1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazol-5-amine Benzyl, 4-fluoro-2-methylphenyl Triazole with benzyl group Benzyl substitution may alter pharmacokinetics (e.g., increased lipophilicity).
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones Oxadiazinane-thione Oxadiazinane fused to benzothiazole Replaces triazole with oxadiazinane, altering ring strain and hydrogen-bonding capacity.
4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Trifluoromethylphenyl Thiadiazole Trifluoromethyl group increases electronegativity, affecting solubility and target binding.

Impact of Substituents :

  • Nitro vs.

Comparison with Other Methods :

  • Buchwald–Hartwig Reaction: Used for 1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyltriazole , enabling C–N bond formation but requiring palladium catalysts.
  • Thiourea Cyclization : and utilize aryl isothiocyanates and formaldehyde to form oxadiazinanes, diverging from triazole-focused syntheses.

Physicochemical Properties

  • Crystallography : Isostructural chlorophenyl/fluorophenyl compounds () show similar packing motifs, but fluorine’s smaller size may reduce lattice energy, favoring amorphous forms.

Structure-Activity Relationships (SAR)

  • Para-Substitution : 4-Fluorophenyl’s para position optimizes electronic effects (σp ≈ 0.06) without introducing steric hindrance, unlike ortho-substituted nitro groups .
  • Triazole vs.

Biological Activity

4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of benzo[d]thiazole derivatives with triazole moieties. The structural formula can be represented as follows:

C14H10FN5S\text{C}_{14}\text{H}_{10}\text{F}\text{N}_{5}\text{S}

This compound has a molecular weight of approximately 285.32 g/mol and features a triazole ring that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. A study found that derivatives similar to this compound displayed promising activity against various bacterial strains. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like norfloxacin .

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. The presence of the triazole ring has been linked to enhanced cytotoxic effects against cancer cell lines. For example, structure-activity relationship (SAR) studies revealed that modifications at specific positions on the phenyl ring significantly influence the compound's efficacy against cancer cells .

CompoundCell LineIC50 (µM)
4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-triazoleMCF7 (breast cancer)10.5
Similar derivativeHeLa (cervical cancer)8.3

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. A related study demonstrated that compounds with similar structures exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in cognitive disorders.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as AChE contributes to its neuroprotective effects.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may also modulate oxidative stress pathways, enhancing its anticancer properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

  • Study on Antimicrobial Activity : A series of benzo[d]thiazole derivatives were synthesized and screened for antimicrobial properties. The most active compound showed an MIC value significantly lower than standard treatments .
  • Neuroprotective Effects : In vitro studies demonstrated that certain derivatives inhibited AChE effectively, suggesting potential use in Alzheimer’s disease treatment .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 4-fluorophenyl azide and 2-(benzo[d]thiazol-2-yl)acetonitrile as precursors. Reaction conditions include ambient temperature, DMF as solvent, and catalytic Cu(I) .
  • Step 2: Purification via column chromatography and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Key spectral markers include distinct aromatic proton signals (δ 7.2–8.5 ppm) and nitrile-derived carbon peaks (δ 110–120 ppm) .
  • Note: Yield optimization (reported ~70–80%) requires strict control of azide stoichiometry and exclusion of moisture .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Key parameters:

  • Data collection: Bruker Avance 500 MHz, Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: R-factor < 0.05, wR2 < 0.12, and goodness-of-fit (GOF) ~1.05 .
  • Critical observations: Planarity of the triazole-thiazole system and intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Methodological solutions include:

  • Metabolic profiling: Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., fluorophenyl oxidation). Use LC-MS to track degradation products .
  • Structural stabilization: Introduce electron-withdrawing groups (e.g., nitro at para-position) to reduce oxidative metabolism, as seen in analogues with extended half-lives .
  • In vivo validation: Use deuterated solvents in 19^{19}F NMR to monitor real-time biodistribution in murine models .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). Key findings:
  • The benzo[d]thiazole moiety engages in π-π stacking with Phe80 in EGFR .
  • The 4-fluorophenyl group occupies a hydrophobic cleft, with fluorine enhancing binding entropy via desolvation effects .
    • QSAR analysis: Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. For example, electron-deficient aryl groups improve antiproliferative activity (R2^2 = 0.89 in MCF-7 cells) .

Q. What challenges arise in crystallographic refinement of halogenated analogues, and how are they addressed?

  • Disorder in fluorophenyl groups: Common in low-symmetry space groups (e.g., P212_1). Mitigation strategies:
  • Apply SHELXL restraints (DFIX, SIMU) to model anisotropic displacement .
  • Collect high-resolution data (<0.8 Å) to resolve fluorine electron density (e.g., synchrotron sources) .
    • Twinned crystals: Use PLATON’s TWINABS for data integration and scaling. Reported success in resolving pseudo-merohedral twinning for a nitro-substituted derivative .

Methodological Considerations

Q. How do reaction conditions influence regioselectivity in triazole formation?

  • Temperature: Reactions at 25°C favor 1,4-disubstituted triazoles (kinetic control), while 60°C shifts to 1,5-products (thermodynamic control) .
  • Catalyst: Cu(I) vs. Ru(II): Cu(I) yields exclusively 1,4-isomers; Ru(II) enables 1,5-selectivity but requires inert atmospheres .
  • Solvent effects: DMF increases polarity, accelerating cycloaddition (k = 0.15 min1^{-1}), while THF slows reaction rates (k = 0.03 min1^{-1}) .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

  • HPLC-MS: Use a C18 column (ACN/H2_2O + 0.1% formic acid) to separate regioisomers. Retention times differ by 1.2–1.5 min .
  • 19^{19}F NMR: Distinct chemical shifts for para-fluorophenyl (–114 ppm) vs. ortho-substituted impurities (–118 ppm) .
  • XPS: Fluorine 1s binding energy at 687 eV confirms absence of hydrolyzed (–OH) byproducts .

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